Cytarabine ocfosfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytarabine ocfosphate is a pyrimidine ribonucleoside monophosphate.
Aplicaciones Científicas De Investigación
Treatment Efficacy in Leukemia and Lymphoma
Cytarabine ocfosfate, also known as YNK01, is a novel prodrug of cytosine arabinoside (araC) with demonstrated efficacy in various hematologic malignancies. It exhibits a prolonged release of araC from hepatocytes into the systemic circulation, significantly enhancing its half-life. This characteristic leads to prolonged exposure of leukemic cells to the antineoplastic agent, suggesting its potential utility in treating chronic lymphocytic leukemia (CLL) and other blood cancers. In a case of refractory CLL, cytarabine ocfosfate induced a notable reduction in lymphocytosis, thrombocytopenia, and progressive B-symptoms, leading to ongoing partial remission (Braess et al., 1996). Furthermore, its efficacy has been observed in myelodysplastic syndrome, acute myelogenous leukemia (AML), and other leukemia types, with patients achieving remission or good response, indicating its potential as a valuable therapeutic option in these conditions (Nishi et al., 1996), (Inaba et al., 1994).
Prodrug Strategies and Delivery Systems
The development of cytarabine prodrugs and delivery systems is pivotal in enhancing its half-life, stability, and delivery, overcoming the limitations of traditional cytarabine therapy. Strategies like amino acid conjugate ValCytarabine and fatty acid derivative CP-4055 have been investigated, showing promise in treating leukemia and solid tumors. Additionally, liposomal formulations such as DepoCyt have gained approval for lymphomatous meningitis treatment. These advancements indicate the potential of cytarabine prodrugs and delivery systems in providing more effective cancer therapy (Chhikara & Parang, 2010).
Pharmacogenomic Biomarkers and Drug Formulations
Recent studies have highlighted the importance of pharmacogenomic biomarkers in predicting the response to cytarabine-based treatments. Variability in clinical response to leukemia and lymphoma treatments among patients may be associated with genetic variants related to metabolic enzymes, influencing the intracellular accumulation and retention of Ara-CTP. Understanding these biomarkers can significantly impact the routine management of blood cancers, helping clinicians in predicting responses to cytarabine-based therapies. Moreover, new drug formulations with optimized pharmacokinetics are under development, indicating the potential for improved therapeutic profiles (Di Francia et al., 2021).
Propiedades
Número CAS |
65093-40-5 |
---|---|
Nombre del producto |
Cytarabine ocfosfate |
Fórmula molecular |
C27H49N3NaO8P |
Peso molecular |
597.7 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate |
InChI |
InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1 |
Clave InChI |
JOJYUFGTMHSFEE-YONYXQDTSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Sinónimos |
1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.